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Compound Name: Ozogamicin

Cat. No.: B1678132

For Researchers, Scientists, and Drug Development Professionals

Gemtuzumab ozogamicin (GO), an antibody-drug conjugate targeting CD33, has a complex
history in the treatment of acute myeloid leukemia (AML). Its journey from accelerated approval
to voluntary withdrawal and subsequent re-approval underscores the ongoing effort to optimize
its therapeutic window. This guide provides a comparative analysis of GO's efficacy and safety
based on pivotal clinical trial data, offering a resource for researchers and drug development
professionals.

Efficacy in Newly Diaghosed AML: A Head-to-Head
Comparison

The ALFA-0701 trial was a landmark study that re-established the role of GO in combination
with standard induction chemotherapy for newly diagnosed de novo AML in patients aged 50-
70 years.

Experimental Protocol: ALFA-0701 Trial

» Objective: To evaluate the efficacy and safety of adding GO to standard induction and
consolidation chemotherapy.
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o Patient Population: Included patients aged 50-70 years with previously untreated de novo
AML. Key exclusion criteria were acute promyelocytic leukemia, prior chemotherapy or
radiation, and significant cardiac, renal, or hepatic dysfunction.

o Treatment Regimen:

o GO Arm: Standard 3+7 induction chemotherapy (daunorubicin 60 mg/m?2 on days 1-3 and
cytarabine 200 mg/mz2 on days 1-7) plus fractionated GO at 3 mg/m2 on days 1, 4, and 7.
This was followed by two consolidation courses of daunorubicin and cytarabine with a
single dose of GO (3 mg/m2 on day 1).

o Control Arm: Standard 3+7 induction chemotherapy followed by two consolidation courses
of daunorubicin and cytarabine alone.

o Endpoints: The primary endpoint was event-free survival (EFS). Secondary endpoints
included overall survival (OS), relapse-free survival (RFS), and safety. Complete Remission
(CR) was defined as <5% bone marrow blasts, absolute neutrophil count =1.0 x 10°/L,
platelet count =100 x 10°/L, and no evidence of extramedullary disease. CR with incomplete
hematologic recovery (CRi) was defined as meeting all criteria for CR except for residual
neutropenia or thrombocytopenia.

Table 1: Efficacy of Gemtuzumab Ozogamicin in
Combination with Standard Chemotherapy in Newly
Diagnosed AML (ALFA-0701 Trial)
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Gemtuzumab

. o Standard Hazard Ratio (95%
Endpoint Ozogamicin +
Chemotherapy Arm CI) / p-value
Chemotherapy Arm
Response Rates
Complete Remission
70.4% 69.9% p=0.25
(CR)
CR with incomplete
_ 11.1% 3.7%

recovery (CRi)
Survival Outcomes
Median Event-Free HR 0.58 (0.43-0.78);

) 17.3 months 9.5 months
Survival (EFS) p=0.0003
2-Year Overall HR 0.69 (0.49-0.98);

) 53.2% 41.9%
Survival (OS) p=0.0368
2-Year Relapse-Free HR 0.52 (0.36-0.75);

, 50.3% 22.7%
Survival (RFS) p=0.0003

Efficacy in Older Adults with Newly Diaghosed AML
Unfit for Intensive Chemotherapy

The AML-19 trial evaluated GO as a monotherapy in a patient population with limited treatment
options.

Experimental Protocol: AML-19 Trial

o Objective: To compare the efficacy and safety of single-agent GO with best supportive care
(BSC).

» Patient Population: Patients with newly diagnosed AML who were either over 75 years of
age, or 61-75 years of age with a WHO performance status >2, or unwilling to receive
intensive chemotherapy.

o Treatment Regimen:
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o GO Arm: Induction with GO 6 mg/m?2 on day 1 and 3 mg/m?2 on day 8. Patients without
disease progression could receive continuation therapy with GO 2 mg/m2 every 4 weeks
for up to 8 cycles.

o BSC Arm: Standard supportive care, which could include hydroxyurea for palliative

purposes.

» Endpoints: The primary endpoint was overall survival (OS). Response rates were also
assessed.

Table 2: Efficacy of Gemtuzumab Ozogamicin
Monotherapy in Older Adults with Newly Diagnosed AML

(AML-19 Trial)

Endpoint Gemtuzumab Best Supportive Hazard Ratio (95%
ndpoin
s Ozogamicin Arm Care Arm Cl) | p-value
Response Rates
Overall Response (CR _
] 27% Not Applicable
+ CRi)
Survival Outcomes
Median Overall HR 0.69 (0.53-0.90);
) 4.9 months 3.6 months
Survival (OS) p=0.005
1-Year Overall
24.3% 9.7%

Survival

Efficacy in Relapsed or Refractory AML

The MyloFrance-1 study investigated a fractionated dosing regimen of GO as a single agent in
patients with relapsed AML.

Experimental Protocol: MyloFrance-1 Trial

» Objective: To evaluate the efficacy and safety of a fractionated dosing schedule of GO in
patients with CD33-positive AML in first relapse.
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» Patient Population: Patients with CD33-positive AML in their first relapse.
e Treatment Regimen: A single course of GO at 3 mg/m? on days 1, 4, and 7.

o Endpoints: The primary endpoint was the complete remission rate. Relapse-free survival was

a secondary endpoint.

Table 3: Efficacy of Gemtuzumab Ozogamicin in

Relapsed AML (MyloFrance-1 Trial)

Endpoint Outcome

Response Rates

Complete Remission (CR) 26%

Overall Response Rate (CR + CRi) 33%][1]

Survival Outcomes

Median Relapse-Free Survival (RFS) 11.6 months

Safety Profile of Gemtuzumab Ozogamicin

Across clinical trials, the most significant toxicities associated with GO are hematologic and

hepatic.

Table 4: Key Adverse Events Associated with
Gemtuzumab Ozogamicin
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ALFA-0701 (GO + AML-19 (GO vs. MyloFrance-1 (GO
Adverse Event
Chemo vs. Chemo) BSC) Monotherapy)
Veno-occlusive ) ) ) )
_ 4.6% vs. 1.5% Not reported in detail Not reported in detail
Disease (VOD)
Persistent More common in GO ] ] )
) Not reported in detail A known side effect
Thrombocytopenia arm[2]
Grade =3 Hemorrhage 22.9% vs. 9.5% Not reported in detail Not reported in detail
Grade 3/4 - ) ) 23% in combined
o ] Not specified Not reported in detail ]
Hyperbilirubinemia Phase Il studies[3]
Grade 3/4 Elevated N _ _ 17% in combined
) Not specified Not reported in detail )
Transaminases Phase Il studies[3]
Induction Mortality 6.5% vs. 4.3% Not reported in detail Not reported in detail

Comparison with Newer Agents: The Case of
Venetoclax

The current standard of care for older adults with AML who are unfit for intensive chemotherapy
often involves venetoclax in combination with a hypomethylating agent like azacitidine. Direct
head-to-head randomized controlled trials comparing GO-based regimens with venetoclax-
based regimens are limited. The available data comes from single-arm studies or trials with
different designs, making a direct comparison challenging. Future clinical trials are needed to
definitively establish the comparative efficacy and safety of these agents.

Mechanism of Action: A Visual Pathway

Gemtuzumab ozogamicin is an antibody-drug conjugate that targets the CD33 antigen
expressed on the surface of myeloid leukemia cells. Upon binding, the complex is internalized,
and the cytotoxic agent, calicheamicin, is released. Calicheamicin then translocates to the
nucleus, where it binds to the minor groove of DNA, causing double-strand breaks. This DNA
damage, if not repaired, triggers a cascade of events leading to cell cycle arrest and apoptosis.
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Caption: Mechanism of action of gemtuzumab ozogamicin.

Experimental Workflow: From Drug Administration
to Cellular Response

The therapeutic effect of gemtuzumab ozogamicin follows a multi-step process that begins
with intravenous administration and culminates in the induction of apoptosis in target cancer

cells.
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Caption: Experimental workflow of gemtuzumab ozogamicin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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